

Application of 1,1,2-Trimethoxyethane in Pharmaceutical Synthesis: Application Notes and Protocols

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Compound of Interest

Compound Name: 1,1,2-Trimethoxyethane

Cat. No.: B050907

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2-Trimethoxyethane, also known as methoxyacetaldehyde dimethyl acetal, is a versatile organic compound with increasing relevance in pharmaceutical synthesis. Its unique chemical properties as a stable, protected form of methoxyacetaldehyde make it a valuable reagent and solvent in the construction of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document provides detailed application notes, experimental protocols, and relevant biological context for the use of **1,1,2-trimethoxyethane** in drug development, with a focus on its role in the synthesis of targeted cancer therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of **1,1,2-trimethoxyethane** is presented in the table below, providing essential data for its handling and use in a laboratory setting.

Property	Value
Synonyms	Methoxyacetaldehyde dimethyl acetal
CAS Number	24332-20-5
Molecular Formula	C5H12O3
Molecular Weight	120.15 g/mol
Appearance	Colorless liquid
Boiling Point	56-59 °C at 56 mmHg
Density	0.932 g/mL at 25 °C
Flash Point	22.5 °C (72.5 °F)
Solubility	Moderately soluble in water; soluble in organic solvents

Key Applications in Pharmaceutical Synthesis

1,1,2-Trimethoxyethane serves several critical functions in the synthesis of pharmaceutical compounds:

- **Protected Aldehyde Synthon:** Its primary role is to act as a stable precursor to the highly reactive methoxyacetaldehyde. The acetal group effectively protects the aldehyde functionality from undesired reactions under various conditions, and it can be deprotected under mild acidic conditions to reveal the aldehyde for subsequent transformations.^[1]
- **Reagent in Heterocyclic Synthesis:** It is a key building block in the synthesis of complex heterocyclic scaffolds, which are prevalent in many drug molecules. A notable application is in the synthesis of benzimidazole-based inhibitors of Insulin-like Growth Factor-1 Receptor (IGF-1R), a key target in cancer therapy.^[1]
- **Modulation of Physicochemical Properties:** In the context of drug design, the incorporation of moieties derived from **1,1,2-trimethoxyethane** can influence the pharmacokinetic profile of a drug candidate. Specifically, it has been implicated in balancing oral exposure with the inhibition of cytochrome P450 3A4 (Cyp3A4), a critical enzyme in drug metabolism.^[1]

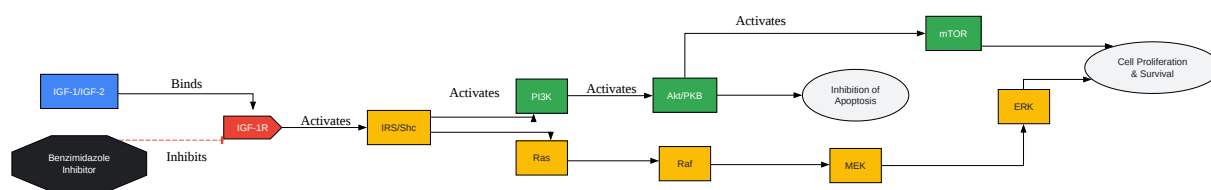
- **Solvent in Cross-Coupling Reactions:** Although less common, its properties as a polar aprotic solvent suggest its potential utility in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern pharmaceutical synthesis.

Application Focus: Synthesis of Benzimidazole-Based IGF-1R Inhibitors

The Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway plays a crucial role in cell growth, proliferation, and survival. Its dysregulation is implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention. Benzimidazole derivatives have emerged as a promising class of IGF-1R inhibitors.

Signaling Pathway of IGF-1R

The following diagram illustrates the simplified IGF-1R signaling pathway, which, upon activation, leads to downstream signaling cascades that promote cell proliferation and inhibit apoptosis.



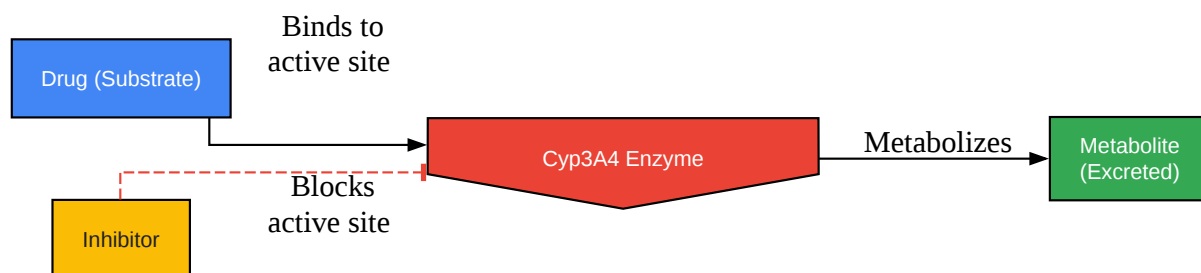
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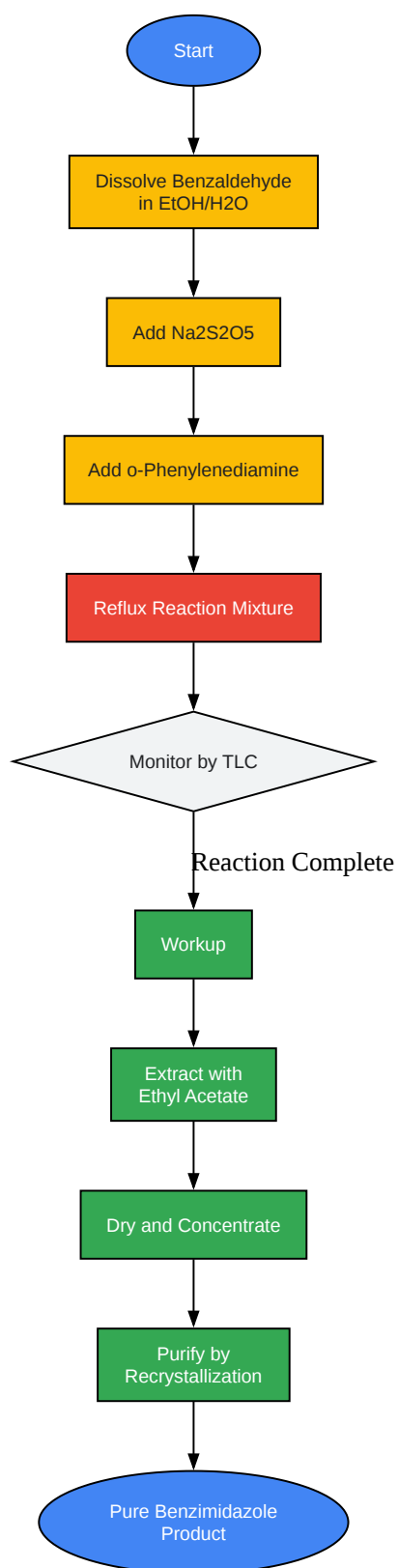
IGF-1R signaling pathway and the point of intervention for benzimidazole inhibitors.

Role in Modulating Cyp3A4 Inhibition

Cytochrome P450 3A4 (Cyp3A4) is a major enzyme responsible for the metabolism of a large number of clinically used drugs. Inhibition of Cyp3A4 can lead to significant drug-drug interactions by increasing the plasma concentrations of co-administered drugs. In the development of IGF-1R inhibitors, achieving a balance between potent on-target activity and minimal off-target effects, such as Cyp3A4 inhibition, is crucial for a favorable safety profile. The use of **1,1,2-trimethoxyethane** in the synthesis of these inhibitors can introduce specific structural motifs that help to mitigate strong Cyp3A4 inhibition, thereby improving the drug's therapeutic window.

The diagram below illustrates the general concept of Cyp3A4 inhibition.





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References

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